L-Valine-15N
Overview
Description
L-Valine-15N is an isotopically labeled form of the essential amino acid Valine, which is one of the 20 amino acids found in proteins. It is used in scientific research applications to study the metabolic pathways of Valine, and to trace the flow of carbon and nitrogen in the body. In
Scientific Research Applications
Enzymatic Synthesis : An efficient stereospecific enzymatic synthesis method for L-[15N]-valine was developed, using glucose dehydrogenase and galactose mutarotase as an NADH regenerating system. This method offers high yields and is economical and easy to perform at a synthetically useful scale (Chiriac et al., 2008).
Nutritional Studies : In infants being fed parenterally, the utilization rates of D-[15N] valine were studied, showing significant retention of 15N in the protein pool and providing insights into the utilization of D-amino acids in nutritional solutions (Heine et al., 1983).
L-Valine Production in Microorganisms : Research has focused on enhancing the production of L-valine in Escherichia coli using multi-modular engineering. This involves modifying the L-valine biosynthetic pathway, transcription factors, and NADPH supply, achieving high L-valine yields in bioreactors (Hao et al., 2022).
Protein Synthesis Studies : The stereospecificity of the polymerization of D,L-alanine-NCA and D,L-valine-NCA was explored using 15N NMR spectroscopy. This research contributes to understanding the polymerization process of amino acids (Kricheldorf & Hull, 1979).
Animal Nutrition : Studies on excess dietary L-valine in laying hens showed that high concentrations of L-valine are tolerated and do not adversely affect laying performance or immune function. This has implications for animal nutrition and feed formulation (Azzam et al., 2015).
Metabolic Responses : Research on the effects of valine on 15N incorporation into serum and tissue protein in rats highlighted the impact of branched-chain amino acids on nitrogen utilization and metabolic responses in both normal and liver-injured rats (Okita et al., 1989).
Safety and Efficacy Evaluations : The safety and efficacy of L-valine produced by fermentation using Escherichia coli for all animal species were assessed, confirming its safety for target species, consumers, users, and the environment (Bampidis et al., 2020).
properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-JGTYJTGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514731 | |
Record name | L-(~15~N)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine-15N | |
CAS RN |
59935-29-4 | |
Record name | L-(~15~N)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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